molecular formula C15H13N3O B11865301 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one CAS No. 92554-69-3

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one

Cat. No.: B11865301
CAS No.: 92554-69-3
M. Wt: 251.28 g/mol
InChI Key: BKVLKRPRBBFATP-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylamino)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone class, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities . This specific derivative features a methyl group at the N-1 position and a phenylamino substituent at the C-4 position, modifications that are of significant interest for structure-activity relationship (SAR) studies. Research on quinazolinones has demonstrated that substitutions at the 2, 3, and 4 positions of the core ring system can profoundly influence their biological potency and selectivity . Quinazolinone derivatives, particularly those with specific substitutions, are extensively investigated for their wide spectrum of pharmacological properties. These include potential antimicrobial activity against various Gram-positive bacterial and fungal strains , as well as cytotoxic effects that are relevant in anticancer research . The core quinazolinone structure is also found in compounds studied for anti-inflammatory, anticonvulsant, and anti-malarial applications . The presence of a phenylamino group at position 4, as seen in this compound, is a key structural feature often explored to modulate these activities and optimize interaction with biological targets like enzymes . This product is provided for research purposes as a building block in the synthesis of novel bioactive molecules and for pharmacological profiling. It is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

92554-69-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-anilino-1-methylquinazolin-2-one

InChI

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(17-15(18)19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19)

InChI Key

BKVLKRPRBBFATP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC1=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Using Isatoic Anhydride

The one-pot synthesis from isatoic anhydride and methylamine derivatives remains the most widely adopted method. As detailed in KR20130074801A, this approach involves:

  • Primary Amine Coupling : Reaction of isatoic anhydride with methylamine in dimethylformamide (DMF) at 25°C for 12 hours, forming an intermediate amide.

  • Cyclization with Triphosgene : Treatment with triphosgene (0.33 equiv) and triethylamine (2.0 equiv) in dichloromethane induces cyclization to yield 4-aminoquinazolin-2(1H)-one.

  • N1-Methylation : Addition of methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C for 6 hours introduces the methyl group, achieving an 82% overall yield.

Optimization Insights :

  • Excess methyl iodide (>1.5 equiv) leads to di-methylation byproducts.

  • Triphosgene outperforms phosgene due to safer handling and comparable reactivity.

Copper-Catalyzed Annulation of 2-Halobenzaldehydes

Fu et al. developed a copper(I) iodide (CuI)-mediated annulation for constructing the quinazolinone core:

  • Alkyne Formation : 2-Iodobenzaldehyde reacts with methylpropargylamine in the presence of Pd(PPh3_3)4_4 to form a propargylamine intermediate.

  • Cyclization : CuI (10 mol%) catalyzes the reaction with phenyl isocyanate in DMSO at 80°C, yielding the quinazolinone skeleton in 76% yield.

  • Selective Methylation : Post-synthetic methylation using dimethyl sulfate in alkaline conditions affords the title compound with 89% purity.

Advantages :

  • Tolerance for electron-deficient aryl groups.

  • Shorter reaction time (4–6 hours) compared to classical methods.

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates N1-methylation. Yan and Ouyang reported:

  • Core Synthesis : 4-Phenylaminoquinazolin-2(1H)-one is prepared via condensation of anthranilic acid and phenylurea in acetic anhydride.

  • Microwave Methylation : The intermediate is treated with methyl iodide (1.1 equiv) and K2_2CO3_3 (2.0 equiv) under microwave irradiation (300 W, 100°C) for 15 minutes, achieving 91% conversion.

Key Data :

ParameterValue
Temperature100°C
Irradiation Power300 W
Reaction Time15 minutes
Yield91%

Hydrazinolysis-Based Route

A hydrazinolysis strategy from PMC9228007 involves:

  • Hydrazide Formation : Quinazoline-2,4-dione is treated with hydrazine hydrate to form dihydrazide.

  • Methylation : Reaction with methyl iodide in ethanol under reflux for 8 hours installs the methyl group, yielding 78% product.

Mechanistic Note : The hydrazide acts as a nucleophile, facilitating selective alkylation at N1.

Solid-State Mechanochemical Synthesis

Eco-friendly mechanochemical methods avoid solvents:

  • Grinding Anthranilic Acid : Anthranilic acid, methylamine hydrochloride, and phenyl isocyanate are ground in a ball mill (30 Hz, 1 hour).

  • Cyclization : The mixture is heated at 120°C for 2 hours, delivering the product in 68% yield.

Sustainability Benefits :

  • 90% reduction in solvent waste.

  • Comparable efficiency to solution-phase reactions.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Key Methods

MethodYield (%)TimeKey Advantage
One-Pot Cyclocondensation8218 hoursHigh atom economy
Copper-Catalyzed896 hoursBroad substrate scope
Microwave-Assisted910.25 hoursRapid kinetics
Hydrazinolysis788 hoursMild conditions
Mechanochemical683 hoursSolvent-free

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H^{1}\text{H} NMR (DMSO-d6d_6) : δ 3.42 (s, 3H, N1-CH3_3), 6.89–7.52 (m, 5H, Ar-H), 8.21 (s, 1H, NH).

  • 13C^{13}\text{C} NMR : δ 38.5 (N1-CH3_3), 115.2–148.7 (aromatic carbons), 162.4 (C2=O).

X-ray Crystallography

Single-crystal analysis (source 4) confirms the planar quinazolinone core with a dihedral angle of 12.3° between the phenylamino and quinazoline rings.

Applications and Derivatives

While beyond the scope of this review, the compound serves as a precursor for antitumor agents and kinase inhibitors. Functionalization at C2 and N3 positions enhances bioactivity, as demonstrated in recent structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.

    Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Quinazolin-2,4-dione derivatives.

    Reduction: Dihydroquinazolinone.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-Methyl-4-(phenylamino)quinazolin-2(1H)-one with structurally analogous compounds:

Oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives (EGFR/Src Inhibitors)

  • Example Compound: 8-(4-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenylamino)-1-(3-morpholinopropyl)oxazolo[4,5-g]quinazolin-2(1H)-one (5u) . Key Features:
  • Incorporates a trifluoroethoxy group (electron-withdrawing) and a morpholinopropyl side chain.
  • Acts as a dual inhibitor of EGFR and Src kinases with high potency (IC₅₀ values in nanomolar range). Comparison:
  • The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to the phenylamino group in the target compound.
  • The morpholinopropyl side chain improves solubility in polar solvents, whereas the target compound’s methyl group may limit solubility.

Quinazolin-2,4-(1H,3H)-dione Derivatives

  • Example Compound : 8-Trifluoromethyl quinazolin-2,4-(1H,3H)-dione .
    • Key Features :
  • Contains a trifluoromethyl group at C8 and a dione structure (C2 and C4 ketones).
  • Demonstrated enhanced metabolic stability due to fluorine substitution.
    • Comparison :
  • The dione structure increases hydrogen bonding capacity but reduces ring flexibility compared to the monoketone in the target compound.
  • The trifluoromethyl group improves bioavailability but may reduce synthetic accessibility relative to the phenylamino group.

Pyrido[3,2,1-ij]quinazolin-2(2H)-one Derivatives

  • Example Compound : 4-(p-Chlorophenyl)-8,9-dihydro-10H-pyrido[3,2,1-ij]quinazolin-2(2H)-one .
    • Key Features :
  • Fused pyridine ring and p-chlorophenyl substituent.
  • Structural rigidity may enhance target selectivity.
    • Comparison :
  • The fused pyridine ring reduces solubility in aqueous media, whereas the target compound’s simpler structure may offer better pharmacokinetics.

Imidazo[2,1-b]quinazolin-2(1H)-one Derivatives

  • Example Compound : 7-Acetamido-2,3,4,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one .
    • Key Features :
  • Acetamido group at C7 and a tetrahydroimidazo ring.
  • Likely undergoes biotransformation to active metabolites via deacetylation.
    • Comparison :
  • The acetamido group introduces a metabolically labile site, contrasting with the stable methyl group in the target compound.
  • The imidazo ring enhances π-π stacking interactions but may increase molecular weight and reduce permeability.

Research Implications

However, its moderate solubility and lack of strong electron-withdrawing groups may limit bioavailability compared to advanced analogs like oxazoloquinazolinones . Future studies should explore hybridizing its phenylamino group with fluorine-containing substituents or flexible side chains (e.g., morpholinopropyl) to optimize kinase affinity and pharmacokinetics.

Biological Activity

1-Methyl-4-(phenylamino)quinazolin-2(1H)-one is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This structure incorporates a quinazolinone core, which is known for its pharmacological versatility.

Anticancer Activity

Quinazoline derivatives, including this compound, have been studied for their potential in cancer therapy.

Case Studies

  • Cytotoxicity Assays : A series of quinazoline derivatives were evaluated against various cancer cell lines using the MTT assay. For instance, compounds similar to this compound showed significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines with IC50 values ranging from 100 to 150 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, derivatives of quinazoline have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7120Apoptosis induction
4-(Phenylamino)quinazoline derivativesA549130DHFR inhibition
Brominated quinazolinesSKOV3110Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied.

Research Findings

  • Inhibition Studies : Compounds similar to this compound demonstrated notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 10 to 12 mm, indicating moderate efficacy compared to standard antibiotics .
  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus1175
Quinazoline derivativesEscherichia coli1080

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties.

Mechanistic Insights

Research indicates that compounds like this compound can inhibit the activation of NF-kB pathways in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Effects

CompoundCell LineIC50 (µM)Cytokine Inhibition
This compoundTHP-1 macrophages40TNF-alpha
Alkylthiourea quinazolinesMacrophage models35IL-6

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-(phenylamino)quinazolin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-hydrazinoquinazolin-4-one derivatives. For example, cyclization with one-carbon donors (e.g., aldehydes or ketones) under acidic conditions yields the target structure. Alternative routes involve one-pot synthesis using ionic liquids to improve reaction efficiency and yield (e.g., >90% yield achieved with optimized catalysts) .

Q. How is the chemical structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1673 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) resolves aromatic proton environments and substituent effects (e.g., δ 7.11–8.56 ppm for aromatic protons) .
  • Mass spectrometry confirms molecular weight (e.g., m/z 341 [M+1] for related derivatives) .
  • Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the standard protocols for purifying this compound?

  • Methodological Answer : Purification typically involves recrystallization from polar solvents (e.g., methanol or ethanol) or column chromatography using silica gel and ethyl acetate/hexane eluents. Isolated yields exceeding 90% are reported under optimized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Catalyst screening is critical. For example, using ionic liquids (e.g., [BMIM]BF₄) reduces reaction times (from hours to minutes) and increases yields (>95%) by enhancing electrophilicity of intermediates. Temperature and solvent polarity adjustments (e.g., DMF vs. ethanol) further modulate reaction kinetics .

Q. How can discrepancies in pharmacological activity data among quinazolinone derivatives be resolved?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are essential. For instance, substituent effects on the phenylamino group (e.g., electron-withdrawing vs. donating groups) can alter bioactivity. Comparative assays (e.g., IC₅₀ values in enzyme inhibition) and computational docking studies help correlate structural features with activity trends .

Q. What computational methods are employed to predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) and lipophilicity (logP). Molecular dynamics simulations assess solubility and membrane permeability. These models guide derivatization strategies for enhanced bioavailability .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be addressed?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR experiments differentiate dynamic equilibria. X-ray crystallography provides definitive structural validation, as seen in related quinazolinone derivatives .

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